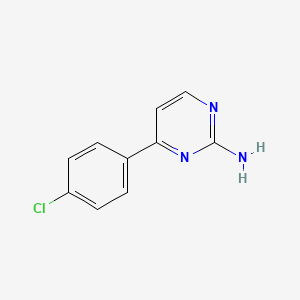

4-(4-Chlorophenyl)pyrimidin-2-amine

Descripción general

Descripción

4-(4-Chlorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H8ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)pyrimidin-2-amine typically involves the reaction of 4-chlorobenzaldehyde with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrimidine ring or substituent groups. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. These reactions introduce oxygenated functional groups, such as hydroxyl or ketone moieties, altering the compound’s electronic properties.

Example:

-

Reagent: KMnO₄ in dilute H₂SO₄

-

Conditions: Reflux at 80°C for 6 hours

-

Product: Oxidized pyrimidine derivatives with increased polarity.

Reduction Reactions

Example:

-

Reagent: NaBH₄ in THF

-

Conditions: Stirring at room temperature for 4 hours

-

Product: Reduced amine derivatives.

Substitution Reactions

Substitution reactions occur at the pyrimidine ring or aromatic substituents. Guanidine nitrate and lithium hydroxide in ethanol are key reagents for forming new pyrimidine derivatives via condensation. Halogenation (e.g., chlorine or fluorine) can also occur under specific conditions .

Example:

-

Reaction: Condensation of 4-(4-chlorophenyl)pyrimidin-2-amine with guanidine nitrate

-

Reagent: Guanidine nitrate (0.001 mol), LiOH (0.005 mol) in ethanol (50 mL)

-

Conditions: Reflux for 4 hours, then quenching with ice-cold water

-

Product: Pyrimidine derivatives with altered substituent patterns .

Condensation Reactions

Condensation reactions synthesize more complex molecules by linking the compound to other aromatic or heterocyclic systems. Sodium hydroxide in ethanol facilitates these reactions, often yielding fused-ring structures .

Example:

-

Reaction: Formation of pyrano[2,3-c]pyrazoles

-

Reagent: Benzaldehyde derivatives (0.001 mol), NaOH (0.005 mol) in ethanol (50 mL)

-

Conditions: Reflux at 60°C for 1 hour

Spectroscopic and Mechanistic Insights

NMR and IR Analysis

-

¹H NMR: δ 3.33–3.38 ppm (t, 4H, N(CH₂)₂) and δ 5.23 ppm (s, 2H, NH₂) indicate amine and morpholine groups .

Mechanism

Reactions involve nucleophilic attack on the pyrimidine ring, facilitated by electron-withdrawing groups (e.g., chloro substituents). Hydrogen bonding and steric effects influence regioselectivity .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 4-(4-Chlorophenyl)pyrimidin-2-amine exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Non-Small Cell Lung Cancer (NSCLC) : The compound showed a growth inhibition of up to 86.28% at a concentration of 10 μM.

- Colorectal Carcinoma : Similar cytostatic effects were observed, indicating its potential as a therapeutic agent against these malignancies.

The mechanism of action is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting kinases that play crucial roles in signaling pathways associated with cancer. This inhibition can disrupt the processes that allow cancer cells to thrive and proliferate .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses.

Synthesis of Derivatives

The structural characteristics of this compound make it an excellent building block for synthesizing more complex molecules. Researchers have explored various modifications to enhance biological activity or target specific pathways more effectively:

- Structural Modifications : Derivatives have been synthesized by altering the pyrimidine ring or substituents on the phenyl groups to investigate structure-activity relationships (SAR) .

Recent investigations into the biological activities associated with this compound have highlighted several key areas:

Anticancer Activity

The compound has shown significant cytotoxic effects against various cancer cell lines, reinforcing its potential as an anticancer agent. This activity is linked to its ability to inhibit kinases involved in tumor growth and survival .

Antimicrobial Activity

Some derivatives of pyrimidine compounds have demonstrated antibacterial and antifungal properties, suggesting a broader spectrum of biological applications beyond oncology .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- NCI-60 Cell Line Screening : This screening involved multiple cancer cell lines and demonstrated promising results against several types of cancer, reinforcing its potential as an anticancer agent.

- ADME-Tox Studies : Preliminary studies indicate favorable absorption, distribution, metabolism, excretion (ADME), and toxicity profiles for this compound. It exhibited acceptable drug-likeness properties with no significant acute toxicity observed in animal models .

Mecanismo De Acción

The mechanism of action of 4-(4-Chlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

- 4-(4-Bromophenyl)pyrimidin-2-amine

- 4-(4-Methylphenyl)pyrimidin-2-amine

- 4-(4-Fluorophenyl)pyrimidin-2-amine

Comparison: 4-(4-Chlorophenyl)pyrimidin-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., bromine, methyl, or fluorine), the chlorine derivative may exhibit distinct chemical and biological properties, making it valuable for specific applications .

Actividad Biológica

4-(4-Chlorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by its unique structural features, including a chlorine atom on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H8ClN3

- Molecular Weight : 219.64 g/mol

- Melting Point : 115–116°C

The presence of the chlorine atom significantly influences the compound's reactivity and biological activity, distinguishing it from other similar compounds such as 4-(4-Bromophenyl)pyrimidin-2-amine and 4-(4-Fluorophenyl)pyrimidin-2-amine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to biological effects such as:

- Kinase Inhibition : It has been shown to inhibit specific kinases that are crucial in cancer signaling pathways, particularly AKT2/PKBβ, which is often overexpressed in gliomas .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrimidine ring and substituents on the phenyl group can significantly alter the biological activity of the compound. For instance, changing the chlorine substituent to other halogens or alkyl groups can lead to variations in potency against different biological targets.

| Compound | Substituent | Biological Activity |

|---|---|---|

| This compound | Cl | Moderate kinase inhibition |

| 4-(4-Bromophenyl)pyrimidin-2-amine | Br | Higher cytotoxicity against cancer cells |

| 4-(4-Fluorophenyl)pyrimidin-2-amine | F | Enhanced selectivity for certain receptors |

These variations highlight the importance of substituent choice in optimizing therapeutic efficacy .

Case Studies

- Anticancer Activity : A study evaluated a series of pyrano[2,3-c]pyrazole derivatives, including those with a chlorophenyl moiety similar to this compound. Compound 4j , which shares structural similarities, demonstrated potent inhibitory effects against glioblastoma cell lines with low cytotoxicity towards non-cancerous cells. This suggests that compounds with similar structures may have significant therapeutic potential in targeting glioma through AKT inhibition .

- Kinase Profiling : In another study focusing on kinase inhibition, derivatives of chlorophenyl-pyrimidines were screened against a panel of 139 kinases. The findings indicated that some derivatives exhibited low micromolar activity against AKT2, reinforcing the potential of chlorinated pyrimidines as selective kinase inhibitors .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCSUXUZDAATNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363447 | |

| Record name | 4-(4-chlorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133256-51-6 | |

| Record name | 4-(4-chlorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.